N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide
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Description
N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C24H16ClN5O and its molecular weight is 425.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their significant electro-optic properties . These compounds are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound’s interaction with its targets is facilitated by its delocalized π-electrons attached to donor and acceptor groups, which provide easy charge transfer for first-order polarizability . This transfer of charge carriers through donor and acceptor groups may also provide a strong interaction between molecules, leading to modification in structure and large nonlinear optical coefficients .
Biochemical Pathways
The compound’s potential applications in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .
Result of Action
The result of the compound’s action is observed in its significant electro-optic properties. The compound’s potential applications in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability of the compound are found to be many-fold higher than that of urea . The second and third harmonic generation values of the compound are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5O/c25-21-10-4-5-11-22(21)28-24(31)18(14-26)13-19-16-30(20-8-2-1-3-9-20)29-23(19)17-7-6-12-27-15-17/h1-13,15-16H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSRNCHVTZHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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